Methyl 4-[(cyclopentylamino)methyl]benzoate
Description
General Overview of Substituted Benzoate (B1203000) Ester Chemistry in Chemical and Biological Systems
Substituted benzoate esters represent a significant class of organic compounds, defined by a benzene (B151609) ring linked to a carboxyl group where the acidic proton has been substituted with an alkyl or aryl group. This fundamental structure confers a unique set of chemical and physical properties, rendering them useful across a multitude of applications.
In the realm of chemical systems, the reactivity of these esters is heavily dictated by the characteristics and placement of substituents on the benzene ring. For instance, electron-withdrawing groups can heighten the ester's vulnerability to nucleophilic attack at the carbonyl carbon. Conversely, electron-donating groups can diminish this reactivity. The ester functional group itself acts as an electron-withdrawing group, directing incoming electrophiles to the meta position during electrophilic aromatic substitution. study.com A key reaction for this class of compounds is hydrolysis, which breaks the ester down into its parent carboxylic acid and alcohol, a process often catalyzed by the presence of acids or bases. The efficiency of this hydrolysis is also modulated by the electronic properties of the ring substituents. study.com
Within biological systems, substituted benzoate esters are noted for a wide array of activities. Both naturally derived and synthetically produced benzoate esters frequently demonstrate antimicrobial and antifungal capabilities. researchgate.net A prime example is the extensive use of sodium benzoate as a preservative in food, where it transforms into its active benzoic acid form under acidic conditions. wikipedia.orghealthline.com The biological efficacy of these esters is frequently linked to their capacity to disrupt cellular membranes and obstruct crucial metabolic pathways in microorganisms. Furthermore, specific substituted benzoate esters have been the subject of investigation for their potential as insecticides and therapeutic agents. For example, certain derivatives have shown potential as inhibitors of enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase, indicating their possible utility in oncology. nih.gov
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Application/Property |
|---|---|---|---|
| Methyl Benzoate | C8H8O2 | 136.15 | Perfumery, solvent |
| Sodium Benzoate | C7H5NaO2 | 144.10 | Food preservative |
| Methyl Salicylate | C8H8O3 | 152.15 | Flavoring, analgesic |
| Methyl 4-aminobenzoate | C8H9NO2 | 151.16 | UV absorber, synthesis intermediate |
Historical Context of Substituted Benzoates in Chemical Research and Development
The historical trajectory of substituted benzoates is deeply intertwined with the discovery and application of benzoic acid and its derivatives. While benzoic acid was first isolated from gum benzoin in the 16th century, its role as a preservative was not scientifically validated until the latter part of the 19th century. The preservative properties of benzoic acid were first detailed in 1875, and its use in food preservation commenced around 1900. researchgate.net In a significant development for food safety regulation, sodium benzoate, the salt of benzoic acid, became the first chemical preservative to be sanctioned for use in food by the U.S. Food and Drug Administration (FDA) in 1908. researchgate.nettengerchemical.com
The advent of synthetic methodologies for creating benzoate esters marked a pivotal moment in the field of organic chemistry. The Fischer-Speier esterification, introduced in 1895, offered a direct route to produce esters from carboxylic acids and alcohols with the aid of an acid catalyst, a reaction that continues to be a fundamental tool in organic synthesis. Pioneering research by the Russian chemist Nikolaj Mensutkin between 1879 and 1883 delved into the kinetics of esterification, highlighting how the structural attributes of the alcohol and carboxylic acid influence the reaction's pace. encyclopedia.comjrank.org The patenting of a continuous process for ester manufacturing in 1921 facilitated their production on a massive industrial scale. jrank.org
During the 20th century, the scope of research on substituted benzoates broadened significantly. Their characteristic pleasant, often fruity, aromas led to their extensive adoption in the fragrance and flavor industries. 3vsigmausa.com In materials science, polyesters, which are polymers constructed from monomers joined by ester linkages, rose to prominence as essential plastics. wikipedia.org In more recent times, the focus has shifted towards the pharmaceutical potential of substituted benzoate derivatives, with investigations into their utility as anticancer, antimicrobial, and enzyme-inhibiting compounds. nih.govmdpi.comnih.gov
Significance of the Methyl 4-[(cyclopentylamino)methyl]benzoate Structural Motif in Contemporary Chemical Synthesis and Discovery
The structural framework of this compound, which integrates a methyl benzoate center with a 4-aminomethyl group that is N-substituted by a cyclopentyl ring, holds considerable interest in contemporary chemical synthesis, especially within medicinal chemistry. Although detailed studies on this specific molecule are not abundant, its constituent parts point to its value as a foundational element for creating more intricate molecules, particularly active pharmaceutical ingredients (APIs).
The 4-(aminomethyl)benzoate segment of the molecule is a crucial pharmacophore present in numerous biologically active compounds. Esters of 4-(aminomethyl)benzoic acid are prized as intermediates in the synthesis of APIs. google.com The methyl ester variant is particularly advantageous when gentle conditions are necessary for the later conversion of the ester back to a carboxylic acid during a synthetic pathway. google.com As an illustration, Methyl 4-(aminomethyl)benzoate hydrochloride is utilized in the development of new inhibitors for the hepatitis C virus (HCV) helicase. A variety of synthetic strategies for producing methyl 4-(aminomethyl)benzoate have been established, such as the catalytic hydrogenation of methyl 4-cyanobenzoate and the esterification of 4-(aminomethyl)benzoic acid. google.com
The cyclopentylamine portion also markedly enhances the potential applicability of this structural design. Cyclopentylamine and its derivatives are frequently employed in the creation of pharmaceuticals and agrochemicals. guidechem.comcymitquimica.com The distinct size and conformational flexibility of the cyclopentyl group can modulate a molecule's biological effects and its interaction with biological targets. smolecule.com The inclusion of a cyclopentylamine group can result in derivatives with a spectrum of biological effects, including potential as anticancer and anti-inflammatory treatments. nih.govbiosynth.com For instance, a collection of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has been synthesized and evaluated for their anticancer and enzyme-inhibiting capabilities. nih.gov
Consequently, the amalgamation of the 4-(aminomethyl)benzoate framework with a cyclopentylamine substituent in this compound positions it as a highly promising intermediate for the generation of novel therapeutic substances. Its architecture is amenable to further chemical modifications at the ester, the amine, or the aromatic ring, thus offering a flexible scaffold for crafting new drugs with potentially superior efficacy and specificity.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(cyclopentylamino)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-17-14(16)12-8-6-11(7-9-12)10-15-13-4-2-3-5-13/h6-9,13,15H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCQMWCYVLUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of Methyl 4 Cyclopentylamino Methyl Benzoate and Its Analogues
Core Benzoate (B1203000) Ester Formation Strategies
The synthesis of methyl benzoate and its derivatives, including the target compound, predominantly relies on the esterification of the corresponding carboxylic acid with methanol (B129727). This transformation is a reversible reaction and requires a catalyst to achieve practical reaction rates and high yields. mdpi.commdpi.com Strategies for forming the benzoate ester are centered around effective acid catalysis and optimizing reaction conditions to favor product formation.
Acid catalysis is the cornerstone of ester formation from carboxylic acids and alcohols, a process known as Fischer esterification. cerritos.edu The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. cerritos.eduresearchgate.net The subsequent steps involve proton transfer and the elimination of a water molecule to yield the ester. researchgate.net A variety of acid catalysts, ranging from traditional mineral acids to innovative solid acids and deep eutectic solvents, have been employed for this purpose.
Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most common homogeneous catalysts for Fischer esterification. mdpi.comtcu.edu Their strong acidic nature effectively protonates the carboxylic acid, initiating the catalytic cycle. Sulfuric acid also acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to shift the equilibrium towards the product side, thereby increasing the ester yield. athabascau.ca
In a typical laboratory preparation of methyl benzoate, benzoic acid is refluxed with an excess of methanol in the presence of a catalytic amount of concentrated sulfuric acid. tcu.edu The use of excess alcohol is another key strategy to drive the equilibrium forward, in accordance with Le Chatelier's principle. cerritos.edumasterorganicchemistry.com Similarly, the synthesis of methyl 4-(aminomethyl)benzoate, a close analogue of the title compound, can be achieved by esterifying 4-(aminomethyl)benzoic acid with methanol using hydrochloric acid as the catalyst.
Table 1: Performance of Mineral Acid Catalysts in Benzoate Ester Synthesis Data synthesized from various sources describing general Fischer esterification conditions.
| Catalyst | Substrate | Alcohol | Typical Conditions | Notes |
| H₂SO₄ | Benzoic Acid | Methanol (excess) | Reflux for 1-2 hours | Acts as both catalyst and dehydrating agent. |
| HCl | 4-(Aminomethyl)benzoic Acid | Methanol (excess) | Reflux for 7 hours | Effective for amino-substituted benzoic acids. |
| H₂SO₄ | p-Aminobenzoic Acid | Ethanol (excess) | Reflux | A precipitate of the hydrogen sulfate (B86663) salt may form initially. athabascau.ca |
To overcome the drawbacks of homogeneous mineral acids, such as corrosion, non-reusability, and difficult product separation, heterogeneous solid acid catalysts have been developed. mdpi.commdpi.com These materials offer significant advantages, including simplified product purification and catalyst recycling. mdpi.com
Zirconium/Titanium (Zr/Ti) Solid Acids: Zirconium-based solid acids have demonstrated high activity in the esterification of various benzoic acids with methanol. These catalysts function as Lewis acids, activating the carbonyl group for nucleophilic attack. The direct condensation of benzoic acid and methanol has been reported using a titanium-zirconium solid acid catalyst without the need for other Brønsted acids.
Zeolites: Zeolites are crystalline microporous aluminosilicates with well-defined pore structures and strong acid sites, making them effective catalysts for esterification. mdpi.com Zeolite Hβ, in particular, has been identified as a highly active catalyst for the esterification of carboxylic acids. researchgate.netresearchgate.net The reaction occurs at the acid sites located both within the zeolite pores and on the external surface. researchgate.net The shape-selective nature of zeolites can also influence product selectivity when dealing with sterically hindered substrates. researchgate.net Other zeolites, such as H-Y (Faujasite) and HZSM5, have also been successfully used for esterifying aromatic carboxylic acids. researchgate.netresearchgate.netrsc.org A key advantage of zeolite catalysts is their thermal stability and the ability to be regenerated and reused after calcination. rsc.org
Table 2: Examples of Solid Acid Catalysts in Benzoate Esterification
| Catalyst | Substrate | Alcohol | Temperature (°C) | Conversion/Yield | Reference |
| Zr/Ti Solid Acid | p-Methylbenzoic Acid | Methanol | 120 | High Yield | N/A |
| Zeolite Hβ | Acetic Acid | Various C3/C4 Alcohols | N/A | Hβ most active | researchgate.net |
| Zeolite H-Y(80) | Oleic Acid | Methanol | 65 | >95% Conversion | rsc.org |
| Zeolite H-USY | L-Phenylalanine | Methanol | 100 | 83% Yield | rsc.org |
Deep eutectic solvents (DESs) represent a newer class of green solvents and catalysts. scispace.commdpi.com They are mixtures of a hydrogen bond acceptor (HBA), typically choline (B1196258) chloride (ChCl), and a hydrogen bond donor (HBD), such as organic acids or amides. mdpi.commdpi.com These mixtures have a significantly lower melting point than their individual components. nih.gov
Certain DESs are inherently acidic and can function as dual solvent-catalyst systems for esterification reactions. scispace.com For example, a DES formed from p-toluene sulfonic acid (HBD) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (HBA) has shown high catalytic activity for the esterification of benzoic acid with various alcohols, achieving conversions up to 88%. researchgate.netscispace.com The use of DESs can simplify the process by eliminating the need for a separate catalyst and often allows for easier product separation. scispace.com However, it is important to note that some DESs composed of choline chloride and carboxylic acids can undergo an internal esterification reaction at elevated temperatures, which could be a potential side reaction. mdpi.comacs.org
Table 3: Catalytic Performance of Deep Eutectic Solvents in Benzoic Acid Esterification
| DES Composition (HBA:HBD) | Alcohol | Temperature (°C) | Benzoic Acid Conversion (%) | Reference |
| BTEAC¹ : p-TSA² | Ethanol | 75 | 88.3 | scispace.com |
| BTEAC¹ : p-TSA² | Butanol | 75 | 87.8 | scispace.com |
| BTEAC¹ : p-TSA² | Hexanol | 75 | 67.5 | scispace.com |
| ChCl³ : Glycerol (1:2) | N/A | 45 | Efficient Enzymatic Esterification | researchgate.net |
| ¹Benzyl tri-ethyl ammonium chloride | ||||
| ²p-Toluene sulfonic acid | ||||
| ³Choline Chloride |
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired ester product while minimizing reaction time and energy consumption. researchgate.netnih.gov Since Fischer esterification is an equilibrium-limited process, strategies are aimed at shifting the equilibrium to favor the products. nih.gov
Reaction Temperature: The rate of esterification is significantly influenced by temperature. Generally, increasing the reaction temperature accelerates the reaction rate, leading to shorter times required to reach equilibrium. nih.govresearchgate.net For many benzoate ester syntheses using methanol, the reaction is carried out at the reflux temperature of methanol (around 65 °C) under atmospheric pressure. tcu.edu However, with higher-boiling alcohols or when using solid acid catalysts in batch reactors, higher temperatures (e.g., 120 °C or more) may be employed to achieve reasonable reaction rates. researchgate.net It is crucial to consider the thermal stability of reactants and products, as excessively high temperatures can lead to degradation and reduced yields. researchgate.net
Pressure: While many laboratory-scale esterifications are conducted at atmospheric pressure, pressure can be a significant variable in industrial processes. Performing the reaction in a sealed reactor (autoclave) can allow for temperatures above the normal boiling point of the alcohol, which can dramatically increase the reaction rate. rsc.org Conversely, applying a vacuum can be used to remove water or other volatile byproducts, thereby shifting the equilibrium toward the products. The choice of pressure regime depends on the specific reactants, catalyst, and process design.
Table 4: Effect of Temperature on Esterification Yield/Conversion
| Reaction System | Temperature (°C) | Reaction Time | Effect on Yield/Conversion | Reference |
| Benzoic Acid + Ethanol (DES catalyst) | 65 | N/A | 64% Conversion | dergipark.org.tr |
| Benzoic Acid + Ethanol (DES catalyst) | 75 | N/A | 88.4% Conversion | dergipark.org.tr |
| Soybean Oil + Methyl Acetate (B1210297) | 350 | 45 min | Highest ester yield observed | researchgate.net |
| Soybean Oil + Methyl Acetate | >375 | 45 min | Decreased yield due to degradation | researchgate.net |
Process Optimization for Enhanced Reaction Efficiency and Product Selectivity
Solvent System Selection and Effects
The choice of solvent is a critical parameter in the synthesis of Methyl 4-[(cyclopentylamino)methyl]benzoate, particularly in the key reductive amination step. The solvent can significantly influence reaction rates, yields, and the formation of byproducts.
Historically, chlorinated solvents such as dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and chloroform (B151607) have been frequently utilized for reductive amination reactions. youtube.com These solvents are often effective due to their ability to dissolve a wide range of reactants and intermediates. For the reductive amination of aldehydes, halogenated solvents like DCM or DCE have been shown to be particularly effective. organicchemistrytutor.com
However, due to increasing environmental and safety concerns, there is a strong impetus to replace these less desirable solvents with more environmentally benign alternatives. rsc.org Research has demonstrated that greener solvents, such as ethyl acetate (EtOAc), can be suitable replacements in many reductive amination processes, especially those employing reagents like sodium triacetoxyborohydride (B8407120) (STAB). youtube.comorganicchemistrytutor.com Other viable alternatives that have been explored include dimethyl carbonate, isopropyl alcohol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). organicchemistrytutor.com
Alcohols, such as methanol and ethanol, are also common solvents for reductive aminations, particularly when using sodium borohydride (B1222165) as the reducing agent. commonorganicchemistry.com They are considered a greener solvent class; however, caution is necessary when conducting reductive aminations with hydrogen and a metal catalyst in alcoholic solvents. Primary and secondary alcohols can undergo oxidation on the catalyst surface, generating aldehyde or ketone impurities that can participate in side reactions, leading to the formation of undesired alkylated amine byproducts. youtube.com
For the synthesis of this compound via reductive amination of methyl 4-formylbenzoate (B8722198) with cyclopentylamine, the selection of the solvent would depend on the chosen reducing agent.
Table 1: Solvent Suitability for Reductive Amination
| Reducing Agent | Commonly Used Solvents | Greener Alternative Examples | Considerations |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Dioxane commonorganicchemistry.com | Ethyl Acetate (EtOAc) youtube.comorganicchemistrytutor.com | STAB is sensitive to water and less compatible with methanol. commonorganicchemistry.com |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH) commonorganicchemistry.com | NaCNBH₃ is not water-sensitive. commonorganicchemistry.com Lewis acids may be added for less reactive substrates. commonorganicchemistry.com | |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) commonorganicchemistry.com | NaBH₄ can also reduce the starting aldehyde/ketone; it is typically added after imine formation is complete. commonorganicchemistry.com | |
| Metallic Magnesium in Methanol | Methanol (MeOH) wikipedia.org | Requires a buffer system like triethylamine-acetic acid. wikipedia.org |
Microwave-Assisted Synthesis for Reaction Intensification
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and reduced side product formation compared to conventional heating methods. harvard.edunih.gov This technology can be effectively applied to the synthesis of this compound and its analogues.
The key advantages of microwave irradiation in this context include rapid and uniform heating of the reaction mixture, which can significantly shorten reaction times. For instance, multicomponent reactions that might take hours or even days under conventional heating can often be completed in a matter of minutes in a microwave reactor. nih.govmdpi.com
In the context of synthesizing the target molecule, microwave assistance can be particularly beneficial for the reductive amination step. While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the literature, related transformations provide a strong basis for its application. For example, the microwave-assisted synthesis of various N-substituted benzodiazipine derivatives has been shown to proceed in excellent yields in short reaction times (e.g., 7 minutes at 390 W). harvard.edu Similarly, the synthesis of N-benzyl fulleropyrrolidines has been achieved in good yields under solvent-free microwave conditions, highlighting the method's efficiency and environmental benefits. rsc.org
The Leuckart reductive amination, a related method for amine synthesis, has also been shown to be significantly enhanced by microwave irradiation, with yields of up to 95% being achieved under solvent-free conditions. mdpi.com
Table 2: Potential Microwave Conditions for the Synthesis of this compound via Reductive Amination
| Reactants | Solvent | Catalyst/Reagent | Power (W) | Time (min) | Potential Outcome |
| Methyl 4-formylbenzoate, Cyclopentylamine | Ethanol | Basic Alumina | 390 | 7 | Rapid formation of the target compound. harvard.edu |
| Methyl 4-formylbenzoate, Cyclopentylamine | None (Solvent-free) | Clay/Solid Support | 140-280 | 2-3 | Environmentally friendly synthesis with high yield. sciencemadness.org |
| Methyl 4-formylbenzoate, Cyclopentylamine | Pyridine (B92270) | None | Not specified | Not specified | Accelerated reaction compared to reflux. nih.gov |
Introduction and Modification of the Cyclopentylamino Methyl Moiety
The central cyclopentylamino methyl group can be introduced through several synthetic routes, primarily involving the formation of the carbon-nitrogen bond.
Amine Alkylation Reactions (e.g., from 4-(aminomethyl)benzoic acid derivatives)
A straightforward approach to the synthesis of this compound is the direct alkylation of a primary amine precursor, such as methyl 4-(aminomethyl)benzoate, with a suitable cyclopentyl electrophile. This method relies on the nucleophilic character of the primary amine.
However, a significant challenge in the direct alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts. researchgate.net This occurs because the secondary amine product is often more nucleophilic than the starting primary amine. To circumvent this issue, reaction conditions must be carefully controlled, often involving the use of a large excess of the primary amine to favor mono-alkylation.
A more controlled method involves the use of a protected primary amine, which can be alkylated and subsequently deprotected. Alternatively, reductive amination offers a more reliable route to secondary amines, largely avoiding the issue of overalkylation. harvard.edu
Reductive Amination Approaches
Reductive amination is a widely used and highly effective method for the synthesis of secondary amines, making it a prime strategy for the preparation of this compound. researchgate.net This reaction typically involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
For the synthesis of the target molecule, methyl 4-formylbenzoate would serve as the aldehyde component, reacting with cyclopentylamine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a particularly mild and selective choice. commonorganicchemistry.comharvard.eduresearchgate.nettcichemicals.comucalgary.ca This reagent is known for its high functional group tolerance and typically provides high yields without the release of toxic cyanide byproducts. harvard.edu
Other common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄). commonorganicchemistry.com When using NaBH₄, it is often necessary to allow for the complete formation of the imine before adding the reducing agent, as NaBH₄ can also reduce the starting aldehyde. commonorganicchemistry.com An alternative method involves the use of metallic magnesium in methanol, which has been shown to effectively yield pure secondary amines without the formation of tertiary amine or alcohol byproducts. wikipedia.org
Table 3: Common Reducing Agents for the Reductive Amination of Methyl 4-formylbenzoate with Cyclopentylamine
| Reducing Agent | Typical Solvent | Key Features |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF, Dioxane commonorganicchemistry.com | Mild, selective, high-yielding, broad substrate scope. harvard.edutcichemicals.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol commonorganicchemistry.com | Stable in acidic conditions, selective for iminium ions over carbonyls at neutral pH. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol commonorganicchemistry.com | Cost-effective, but can also reduce the starting aldehyde. commonorganicchemistry.com |
| Metallic Magnesium | Methanol wikipedia.org | Inexpensive, provides good yields of pure secondary amines. wikipedia.org |
Functionalization of the Aromatic Ring System
Once the core structure of this compound is assembled, further diversification can be achieved through functionalization of the aromatic ring. Electrophilic aromatic substitution reactions are a primary means of introducing new substituents.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration)
Nitration is a classic example of electrophilic aromatic substitution that can be used to introduce a nitro group onto the benzene (B151609) ring of this compound. The position of nitration is dictated by the directing effects of the existing substituents on the ring. organicchemistrytutor.comrsc.org
The two substituents on the aromatic ring are the methyl ester group (-COOCH₃) at position 1 and the [(cyclopentylamino)methyl] group at position 4.
The Methyl Ester Group (-COOCH₃): This group is an electron-withdrawing group and acts as a meta-director . organicchemistrytutor.comrsc.org It deactivates the aromatic ring towards electrophilic attack.
The [(Cyclopentylamino)methyl] Group (-CH₂NH-cyclopentyl): The amino group, even as a secondary amine, is a strongly activating and ortho, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. However, under the strongly acidic conditions typically used for nitration (a mixture of concentrated nitric and sulfuric acids), the amino group will be protonated to form an ammonium salt (-CH₂NH₂⁺-cyclopentyl). This protonated form is a strongly deactivating and meta-directing group due to its positive charge, which withdraws electron density from the ring inductively. wikipedia.org
Given that the nitration is performed in strong acid, the [(cyclopentylamino)methyl] group will exist in its protonated, meta-directing form. Therefore, both substituents on the ring will be deactivating and meta-directing relative to their own positions.
The ester group at position 1 directs substitution to positions 3 and 5.
The protonated aminomethyl group at position 4 directs substitution to positions 2 and 6.
Since both groups deactivate the ring, the reaction will be slower than the nitration of benzene. The positions ortho to the ester group (2 and 6) are also meta to the protonated aminomethyl group. Similarly, the positions meta to the ester group (3 and 5) are ortho to the protonated aminomethyl group. The directing effects are therefore in opposition. However, the deactivating effect of the protonated amino group is generally stronger than that of the ester. The positions ortho to the deactivating ester group (and meta to the even more deactivating ammonium group) would be the most likely sites of substitution. Therefore, nitration is expected to occur primarily at the positions ortho to the methyl ester group, yielding Methyl 4-[(cyclopentylamino)methyl]-3-nitrobenzoate .
To avoid this, it is common practice to protect the amino group as an amide before carrying out the electrophilic aromatic substitution. The resulting amide is still an ortho, para-director, but is less activating than the free amine, which can help to prevent polysubstitution. After the substitution reaction, the protecting group can be removed by hydrolysis.
Halogenation and Other Substituent Incorporations
The aromatic ring of methyl benzoate and its analogues is amenable to various substitution reactions, allowing for the introduction of halogens and other functional groups. These transformations primarily occur via electrophilic aromatic substitution, where the reactivity and orientation of the incoming substituent are dictated by the existing groups on the ring. The ester group (-COOCH₃) is a deactivating, meta-directing group. aiinmr.com
Halogenation, such as chlorination and bromination, is a common modification. The reaction of benzene derivatives with chlorine or bromine typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a potent electrophile. chemguide.co.uk For an analogue like methyl-4-methylbenzoate, chlorination using chlorine gas in the presence of FeCl₃ can proceed at atmospheric pressure. The reaction conditions can be controlled to favor mono- or di-substitution. google.com For instance, initial chlorination occurs at temperatures below 40°C, with higher temperatures potentially required as the reaction progresses and the mixture solidifies. google.com The primary mono-chlorinated product is methyl-3-chloro-4-methylbenzoate, consistent with the directing effects of the methyl and ester groups. google.com
Bromination follows a similar mechanism, reacting benzene or its derivatives with bromine in the presence of iron or aluminum bromide to yield brominated aromatic compounds. chemguide.co.uk Methyl 4-bromobenzoate (B14158574) is a key intermediate used in various cross-coupling reactions to introduce more complex substituents. sigmaaldrich.com
Nitration is another fundamental electrophilic aromatic substitution used to incorporate a nitro (-NO₂) group onto the benzene ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comma.edu Due to the meta-directing effect of the ester group, the nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. aiinmr.com The reaction is usually conducted at low temperatures (e.g., in an ice-water bath) to control the exothermic reaction and prevent multiple nitrations. ma.edu
| Reaction | Substrate | Reagents & Catalysts | Conditions | Major Product(s) | Source |
|---|---|---|---|---|---|
| Chlorination | Methyl-4-methylbenzoate | Cl₂, Ferric Chloride (FeCl₃) | Atmospheric pressure, initially <40°C, then raised to 60°C | Methyl-3-chloro-4-methylbenzoate | google.com |
| Bromination | Benzene | Br₂, Iron (Fe) or AlBr₃ | Room temperature | Bromobenzene | chemguide.co.uk |
| Nitration | Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | Cooling in ice-water bath | Methyl 3-nitrobenzoate | ma.edu |
Derivatization of the Ester Group
The ester functionality of this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions like transesterification and hydrolysis.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of methyl benzoate analogues, this allows for the conversion of the methyl ester into other alkyl esters, potentially altering the compound's physical and biological properties. For example, the transesterification of methyl benzoate with various diols can be used to synthesize mono- and bis-derivatives of benzoic acid. researchgate.net
Catalysts play a crucial role in transesterification. While homogeneous catalysts like sulfuric acid or sodium hydroxide (B78521) are effective, they can be difficult to separate from the reaction mixture. Heterogeneous catalysts, such as solid acids, are gaining prominence as they are more easily recovered and reused. researchgate.net Zirconium-based solid acid catalysts, for instance, have been shown to be effective for the synthesis of methyl benzoates from benzoic acids and methanol, and the same principles apply to the reverse transesterification reaction. mdpi.comresearchgate.net The reaction involves heating the ester with an excess of the new alcohol in the presence of the catalyst.
| Catalyst Type | Specific Example | Reaction | Advantages | Source |
|---|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Esterification/Transesterification | High reaction rates | quora.com |
| Homogeneous Base | Sodium Hydroxide (NaOH) | Transesterification (Saponification is a side reaction) | Fast reaction rates | researchgate.net |
| Solid Acid | Zirconium/Titanium Oxides | Esterification | Reusable, easy separation | mdpi.com |
| Lewis Acid | Ceric (IV) Ammonium Nitrate | Esterification/Transesterification | Effective under specific conditions | mdpi.com |
Hydrolysis of the methyl ester group regenerates the corresponding carboxylic acid, 4-[(cyclopentylamino)methyl]benzoic acid. This transformation is fundamental for producing precursors for amide synthesis or other carboxylic acid derivatives. Hydrolysis can be achieved under acidic, basic, or neutral (high-temperature water) conditions. quora.compsu.edu
Base-catalyzed hydrolysis , also known as saponification, is a common and often irreversible method. psu.edu It involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the final carboxylic acid. quora.com The rate of saponification is influenced by substituents on the aromatic ring; electron-withdrawing groups generally increase the rate of reaction. chegg.com
Acid-catalyzed hydrolysis is a reversible reaction that involves heating the ester with water in the presence of a strong acid catalyst, like sulfuric acid or hydrochloric acid. quora.comgoogle.com To drive the reaction to completion, it is often necessary to use a large excess of water or to remove the methanol by-product as it forms. google.com
Enzymatic hydrolysis offers a milder and more selective alternative. Esterases and lipases can catalyze the hydrolysis of esters under specific pH and temperature conditions. This method can be particularly useful for resolving racemic mixtures of chiral esters, as the enzyme may selectively hydrolyze one enantiomer over the other. nih.gov
| Method | Reagents | Key Characteristics | Source |
|---|---|---|---|
| Saponification (Base-catalyzed) | Aqueous NaOH or KOH | Irreversible; forms a carboxylate salt intermediate; widely used. | quora.compsu.edu |
| Acid-catalyzed Hydrolysis | Water, with H₂SO₄ or HCl catalyst | Reversible; requires excess water or removal of alcohol by-product. | quora.comgoogle.com |
| High-Temperature Water Hydrolysis | Water | Performed at 200-300°C; a green chemistry approach avoiding solvents/catalysts. | psu.edu |
| Enzymatic Hydrolysis | Esterase or Lipase enzymes in buffer | Mild conditions (pH, temp.); high selectivity; can be used for chiral resolutions. | nih.gov |
Principles of Green Chemistry in Analogous Compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of aromatic compounds to reduce environmental impact and improve safety and efficiency. Key strategies include the use of environmentally benign solvents, reusable catalysts, and milder reaction conditions.
One prominent green approach is the use of water as a reaction solvent. High-temperature water (HT-H₂O) has been shown to be an excellent medium for the hydrolysis of methyl benzoates, eliminating the need for acid or base catalysts and organic solvents. psu.edu Similarly, syntheses of related heterocyclic compounds have been developed using water as the solvent, which offers significant environmental benefits over traditional volatile organic compounds. rsc.org
The development of heterogeneous and reusable catalysts is another cornerstone of green synthesis. Solid acid catalysts, such as those based on zirconium and titanium, can replace corrosive and difficult-to-remove liquid acids in esterification reactions. mdpi.com These catalysts can be easily filtered out of the reaction mixture and reused multiple times, reducing waste. In other transformations, inexpensive and low-toxicity metal catalysts, like nickel, are being used to replace more expensive and hazardous catalysts like palladium, often allowing for reactions to proceed under milder conditions. organic-chemistry.org
Iii. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Methyl 4-[(cyclopentylamino)methyl]benzoate, the spectrum would be expected to show distinct signals for the aromatic protons, the methyl ester protons, the benzylic methylene protons, the cyclopentyl methine proton, and the various methylene protons of the cyclopentyl ring.
¹³C-NMR spectroscopy provides information about the different carbon atoms in the molecule. Key expected signals would include the carbonyl carbon of the ester, the aromatic carbons (with quaternary carbons showing different intensities), the methyl carbon of the ester, the benzylic carbon, and the carbons of the cyclopentyl ring.
Hypothetical ¹H-NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.95 | Doublet | 2H | Aromatic (ortho to -COOCH₃) |
| ~7.40 | Doublet | 2H | Aromatic (ortho to -CH₂NH-) |
| ~3.85 | Singlet | 3H | O-CH₃ (ester) |
| ~3.75 | Singlet | 2H | Ar-CH₂-N |
| ~3.00 | Quintet | 1H | N-CH (cyclopentyl) |
| ~1.80-1.90 | Multiplet | 2H | Cyclopentyl CH₂ |
| ~1.60-1.70 | Multiplet | 2H | Cyclopentyl CH₂ |
Hypothetical ¹³C-NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~167.0 | C=O (ester) |
| ~145.0 | Aromatic C (quaternary) |
| ~129.5 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic C (quaternary) |
| ~59.0 | N-CH (cyclopentyl) |
| ~53.0 | Ar-CH₂-N |
| ~52.0 | O-CH₃ (ester) |
| ~33.0 | Cyclopentyl CH₂ |
Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Interactions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key functional groups in this compound that would produce characteristic absorption bands include the C=O of the ester, the C-O single bond, the aromatic C=C bonds, and the N-H bond of the secondary amine.
Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| ~3300-3400 | Weak-Medium | N-H Stretch (secondary amine) |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2850-2960 | Medium-Strong | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (ester) |
| ~1610 | Medium | Aromatic C=C Stretch |
| ~1280 | Strong | C-O Stretch (ester) |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. The molecular weight of this compound (C₁₄H₁₉NO₂) is 233.31 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. Fragmentation would likely involve the loss of the methoxy group (-OCH₃), cleavage at the benzylic position, and fragmentation of the cyclopentyl ring.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC, UPLC, LC-MS)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) would be suitable for assessing the purity of this compound. A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water, often with a buffer or acid additive. Purity is determined by the percentage of the total peak area that corresponds to the main compound.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, though derivatization might be necessary to improve the volatility of the amine. This technique provides separation based on boiling point and polarity, with the mass spectrometer allowing for identification of the eluted peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC/UPLC with the detection capabilities of mass spectrometry, providing a robust method for both purity assessment and structural confirmation.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and conformational details of the cyclopentyl ring and its orientation relative to the benzyl (B1604629) group. To perform this analysis, a suitable single crystal of the compound must first be grown. As of now, no crystallographic data for this compound has been deposited in public databases like the Cambridge Structural Database (CSD).
Iv. Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. researchgate.netscispace.com In the context of corrosion inhibition, DFT can elucidate the mechanism by which a molecule protects a metal surface. For a compound like Methyl 4-[(cyclopentylamino)methyl]benzoate, DFT calculations can predict its efficacy as a corrosion inhibitor by analyzing several quantum chemical parameters. ljast.ly
The sites for nucleophilic and electrophilic attacks can be determined using Fukui functions, which indicate the change in electron density at a given position when the number of electrons is changed. nih.govnih.gov The interaction between the inhibitor molecule and the metal surface is often explained by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ljast.lyekb.eg A high HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy suggests a higher capacity to accept electrons from the metal surface. The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for the stability of the molecule; a smaller energy gap generally implies higher reactivity and better inhibition efficiency. ljast.ly
Other important parameters include electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN). researchgate.netnih.gov These descriptors help in correlating the molecular electronic properties with the observed corrosion inhibition performance. researchgate.net
Illustrative DFT-Calculated Quantum Chemical Parameters for this compound
| Parameter | Hypothetical Value | Significance in Corrosion Inhibition |
|---|---|---|
| EHOMO | -6.5 eV | High value suggests strong electron-donating ability. |
| ELUMO | -1.2 eV | Low value indicates good electron-accepting capability. |
| Energy Gap (ΔE) | 5.3 eV | A smaller gap often correlates with higher reactivity and better inhibition. |
| Dipole Moment (μ) | 3.5 Debye | Influences the adsorption process on the metal surface. |
| Electronegativity (χ) | 3.85 eV | Relates to the ability of the molecule to attract electrons. |
| Global Hardness (η) | 2.65 eV | A lower value indicates a "softer" molecule, which is more reactive. |
Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative to DFT for studying large molecules. uni-muenchen.decore.ac.ukmpg.de These methods use a simplified form of the Hartree-Fock equations and incorporate empirical parameters to approximate certain integrals, making them significantly faster. uni-muenchen.denih.gov
For this compound, semi-empirical methods can be effectively used to calculate the electron density distribution across the molecule. This information is valuable for predicting the regioselectivity of chemical reactions, as it helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. mdpi.comrsc.org For instance, the calculated partial charges on different atoms can indicate the most likely sites for electrophilic aromatic substitution on the benzene (B151609) ring or nucleophilic attack at the carbonyl carbon of the ester group. While less accurate than DFT for absolute energies, semi-empirical methods are often reliable for predicting trends in reactivity and molecular geometries. core.ac.uk
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of molecules, providing insights into their three-dimensional structures and potential biological activities.
The flexibility of the cyclopentylamino and methylbenzoate groups in this compound allows it to adopt various three-dimensional arrangements, or conformations. researchgate.net Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them. chemrxiv.orgacs.org This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.
The results of a conformational analysis are often visualized as a potential energy surface or a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. chemrxiv.orgacs.org Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial as these are the most likely shapes the molecule will adopt. researchgate.netresearchgate.net This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors. researchgate.net
In silico molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. science.govmdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netjapsr.in
If this compound were to be investigated for potential biological activity, molecular docking studies would be a key step. The process involves generating an ensemble of conformations for the ligand and placing them into the binding site of a target protein. mdpi.comnih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. mjpms.innih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein, providing a rationale for its potential biological activity. researchgate.net
Prediction of Chemical Behavior and Reaction Energetics
For this compound, computational chemistry can be used to model various potential reactions, such as the hydrolysis of the ester group or N-alkylation of the secondary amine. masterorganicchemistry.com Calculating the activation energies for these reactions can help predict which reaction pathways are more favorable under different conditions. Furthermore, global reactivity descriptors derived from DFT, such as hardness and chemical potential, can provide a general assessment of the molecule's stability and reactivity. ajpchem.orgdergipark.org.tr These predictive capabilities are invaluable in synthetic chemistry for optimizing reaction conditions and in materials science for designing molecules with specific desired properties. novartis.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-benzyl cyclopentylamine |
| 3-methoxybenzoic acid |
| 3,4-dimethoxybenzoic acid |
| piperonylic acid |
| methotrexate |
| azithromycin |
| benzoin |
| benzil |
| benzoin-(4-phenylthiosemicarbazone) |
| benzil-(4-phenylthiosemicarbazone) |
| monoethanolamine |
| 2-amino-2-methylpropanol |
| diglycolamine |
| 5-phenyl-tetrazole |
| 5-(4-bromophenyl)-2H-tetrazole |
| 5-(2-bromophenyl)-1H-tetrazole |
| 2-mercapto-benzothiazole |
V. Structure Activity Relationship Sar Studies of Methyl 4 Cyclopentylamino Methyl Benzoate and Its Analogues
Impact of Substituent Variations on Biological Activities (e.g., Anticancer, Antimicrobial)
The biological profile of Methyl 4-[(cyclopentylamino)methyl]benzoate derivatives can be significantly modulated by introducing various substituents. These modifications can influence the molecule's ability to interact with biological targets, its solubility, and its metabolic stability.
The N-substituted cyclopentyl group plays a crucial role in the biological activity of this class of compounds. While specific SAR data for this compound is limited, studies on related N-cycloalkyl compounds suggest that the nature of the cycloalkyl ring is a key determinant of efficacy. The introduction of a cycloalkyl moiety, such as a cyclopentyl group, can enhance antimicrobial activity in certain classes of compounds. This enhancement is often attributed to an increase in lipophilicity, which can facilitate the compound's ability to cross cell membranes.
Alterations to the size and nature of the cycloalkyl ring are expected to have a profound impact on activity. For instance, expanding the ring to a cyclohexyl or contracting it to a cyclobutyl group would alter the steric bulk and conformational flexibility of the molecule, potentially leading to different binding affinities with target proteins. Furthermore, the introduction of substituents on the cyclopentyl ring itself could provide additional points of interaction or modulate the electronic properties of the amino group.
To illustrate the potential impact of these modifications, the following table presents hypothetical activity data based on common SAR principles observed in related compound series.
| Compound ID | N-Substituent | Predicted Anticancer Activity (IC50, µM) | Predicted Antimicrobial Activity (MIC, µg/mL) |
| 1 | Cyclopentyl | 15 | 32 |
| 2 | Cyclobutyl | 25 | 64 |
| 3 | Cyclohexyl | 12 | 28 |
| 4 | Phenyl | >100 | >128 |
| 5 | Methyl | 50 | >128 |
This table is for illustrative purposes and the data is not derived from experimental results on this specific compound series.
The benzoate (B1203000) core of this compound offers a versatile scaffold for structural modifications. The position, number, and electronic nature of substituents on the benzene (B151609) ring can dramatically influence biological activity. For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) at various positions can alter the molecule's electronic distribution and its ability to form hydrogen bonds or other interactions with biological targets.
Studies on other benzoate derivatives have shown that such substitutions are critical for their anticancer and antimicrobial properties. The specific substitution pattern can dictate the selectivity of the compound for different cancer cell lines or microbial species.
Modification of the methyl ester group is another important avenue for SAR exploration. Hydrolysis of the ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH, which could be beneficial or detrimental depending on the nature of the target binding site. Conversion to other esters (e.g., ethyl, propyl) would alter the lipophilicity of the molecule, potentially impacting its absorption and distribution.
The following table illustrates the potential effects of substitutions on the benzoate ring, based on established SAR principles.
| Compound ID | Ring Substituent | Ester Group | Predicted Anticancer Activity (IC50, µM) | Predicted Antimicrobial Activity (MIC, µg/mL) |
| 1 | None | Methyl | 15 | 32 |
| 6 | 2-Fluoro | Methyl | 10 | 25 |
| 7 | 4-Methoxy | Methyl | 20 | 40 |
| 8 | 3-Nitro | Methyl | 8 | 18 |
| 9 | None | Ethyl | 18 | 35 |
| 10 | None | Carboxylic Acid | >50 | >64 |
This table is for illustrative purposes and the data is not derived from experimental results on this specific compound series.
The biological activity of this compound analogs is governed by a complex interplay of electronic and steric factors. Electron-withdrawing substituents on the benzoate ring can enhance activity by increasing the acidity of the N-H proton or by participating in favorable electronic interactions with the target. Conversely, bulky substituents can introduce steric hindrance, which may prevent the molecule from fitting into the binding pocket of its target.
Stereochemical Considerations in Biological Potency
This is because biological targets, such as enzymes and receptors, are themselves chiral. Consequently, one stereoisomer may fit into the binding site of a target much more effectively than its mirror image, leading to a more potent biological response. Therefore, the stereoselective synthesis and evaluation of individual stereoisomers would be a critical step in the optimization of any biologically active analog of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors that quantify different aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties), QSAR models can be developed to predict the activity of novel, unsynthesized compounds.
For a series of this compound analogs, a QSAR model could be built using experimental data on their anticancer or antimicrobial activity. Such a model could take the form of a linear equation, such as:
log(1/IC50) = c1logP + c2σ + c3*Es + ... + C
where logP represents lipophilicity, σ represents electronic effects, and Es represents steric effects. The coefficients (c1, c2, c3) would indicate the relative importance of each descriptor in determining the biological activity.
These predictive models can be invaluable tools in the drug discovery process, allowing for the virtual screening of large libraries of potential drug candidates and prioritizing the synthesis of those with the highest predicted potency. This can save significant time and resources compared to traditional trial-and-error approaches. While a specific QSAR model for this compound has not been reported, the principles of QSAR are broadly applicable and would be a powerful strategy for the rational design of more effective analogs.
Vii. Biological Relevance and Potential Applications of Methyl 4 Cyclopentylamino Methyl Benzoate Non Clinical
Antimicrobial Research (Antibacterial and Fungistatic Investigations)
There is currently no available scientific literature or research data on the antimicrobial, antibacterial, or fungistatic properties of Methyl 4-[(cyclopentylamino)methyl]benzoate. Investigations in this area would be required to ascertain any potential activity against various strains of bacteria and fungi. Such studies would typically involve in vitro assays to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of microorganisms.
Antioxidant Activity Studies
Information regarding the antioxidant activity of this compound is not present in the current body of scientific research. To evaluate its potential as an antioxidant, studies employing assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or the ferric reducing antioxidant power (FRAP) assay would need to be conducted.
Anthelmintic and Insecticidal Potential in Pest Management Strategies
There is a lack of research on the potential of this compound as an anthelmintic or insecticidal agent. Future research could explore its efficacy against common agricultural or public health pests.
No studies have been published concerning the attractant or repellent properties of this compound towards insects or other pests. Behavioral assays would be necessary to determine if the compound elicits an attractive or repellent response in various species.
The fumigant and contact toxicant activities of this compound have not been investigated. Research in this area would involve exposing target pests to the compound through vapor and direct contact to assess mortality rates and determine potential mechanisms of action.
Role as a Plant Volatile and Signaling Molecule in Ecological Systems
The role of this compound as a plant volatile or signaling molecule has not been documented in scientific literature. Analysis of plant volatile organic compounds (VOCs) from a wide range of species would be required to identify its natural occurrence and any potential ecological function.
Applications in Material Science (e.g., as a Modifier or Component in Polymeric Systems)
There are no published studies on the application of this compound in material science. Its potential as a monomer, additive, or modifier in polymeric systems remains unexplored. Research into its chemical properties and reactivity would be the first step in determining any suitability for material science applications.
Utility as an Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Following a comprehensive review of scientific literature and patent databases, there is currently no publicly available information detailing the use of this compound as a direct intermediate in the synthesis of specific active pharmaceutical ingredients (APIs). While the structural motifs present in this compound—a substituted benzoate (B1203000) ester and a secondary amine—are common in medicinal chemistry, and while related compounds such as esters of 4-(aminomethyl)benzoic acid are known to be intermediates for APIs, no concrete synthetic routes originating from this compound to a known API have been documented in the accessible literature.
Therefore, it is not possible to provide detailed research findings or data tables on its specific applications in the synthesis of existing pharmaceutical agents at this time. Further research and future publications may elucidate its potential role as a building block in the development of novel therapeutic compounds.
Viii. Synthesis and Biological Evaluation of Structural Analogues and Derivatives of Methyl 4 Cyclopentylamino Methyl Benzoate
Benzoate (B1203000) Esters with Varied Ester Substituents
The methyl ester group in the parent compound is a primary target for modification. Altering the ester's alkyl or aryl portion can significantly influence the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
Detailed research findings indicate that the synthesis of benzoate ester analogues is typically straightforward, often involving the esterification of the corresponding carboxylic acid with a variety of alcohols under acidic conditions or via an activated carboxylic acid derivative. The primary goal of this derivatization is to modulate the compound's lipophilicity. For instance, increasing the length of the alkyl chain (e.g., from methyl to ethyl, propyl, or pentyl) generally increases the lipophilicity (logP value). This can enhance membrane permeability but may also lead to decreased aqueous solubility. Studies on other benzoate derivatives, such as 3-methyl-4-nitrobenzoates, have shown that varying the ester alkyl side chain can significantly impact biological activity, with certain chain lengths exhibiting optimal potency against specific targets. researchgate.net For example, in one study, a pentyl ester derivative showed greater antifungal activity than the corresponding methyl ester. researchgate.net The introduction of functional groups into the ester chain, such as hydroxyl or amino groups, can be used to improve water solubility.
Table 1: Potential Modifications of the Benzoate Ester and Their Predicted Physicochemical Impact This table is illustrative and based on general medicinal chemistry principles.
| R Group (Ester Substituent) | Compound Name | Predicted LogP Change | Potential Biological Impact |
|---|---|---|---|
| -CH₃ (Parent) | Methyl 4-[(cyclopentylamino)methyl]benzoate | Baseline | Reference compound |
| -CH₂CH₃ | Ethyl 4-[(cyclopentylamino)methyl]benzoate | Increase | Enhanced membrane permeability |
| -CH(CH₃)₂ | Isopropyl 4-[(cyclopentylamino)methyl]benzoate | Significant Increase | Increased lipophilicity, potential change in metabolic stability |
| -(CH₂)₄CH₃ | Pentyl 4-[(cyclopentylamino)methyl]benzoate | Major Increase | Potentially enhanced potency, risk of decreased solubility researchgate.net |
Modifications of the Aromatic Ring (e.g., Altered Substitution Patterns, Bioisosteric Replacements)
The central benzene (B151609) ring is a critical scaffold for molecular recognition but can also be a site of metabolic vulnerability (e.g., oxidation by cytochrome P450 enzymes). Modifications to this ring fall into two main categories: altering the substitution pattern and bioisosteric replacement.
Altering the substitution pattern involves adding, removing, or repositioning substituents on the phenyl ring. For example, introducing small electron-withdrawing or electron-donating groups (e.g., fluoro, chloro, methyl) at positions ortho- or meta- to the existing substituents can modulate the electronic properties of the ring and influence binding affinity and metabolic stability. Research on other aromatic compounds has demonstrated that such modifications can fine-tune biological activity. nih.govnih.gov
Bioisosteric replacement is a more advanced strategy where the entire phenyl ring is substituted with another group that retains similar steric and electronic properties but offers improved physicochemical or pharmacokinetic characteristics. researchgate.netnih.gov Saturated, three-dimensional bioisosteres are of particular interest as they can increase the fraction of sp³ carbons (a desirable trait in modern drug discovery), improve solubility, and reduce non-specific binding while providing novel intellectual property. nih.gov Common bioisosteres for a para-substituted benzene ring include bicyclo[1.1.1]pentane (BCP) and cubane. nih.gov Heterocyclic rings, such as pyridine (B92270) or thiophene, can also be used as replacements to introduce hydrogen bond donors or acceptors and alter the molecule's polarity and binding interactions.
Table 2: Potential Modifications of the Aromatic Ring
| Modification Type | Example of New Core | Rationale | Potential Advantages |
|---|---|---|---|
| Altered Substitution | 2-Fluoro-4-[(cyclopentylamino)methyl]benzoate | Modulate electronics, block metabolism | Improved metabolic stability, altered binding affinity |
| Bioisosteric Replacement | Methyl 3-(cyclopentylaminomethyl)bicyclo[1.1.1]pentane-1-carboxylate | Introduce 3D character, improve ADME properties nih.gov | Enhanced solubility, novel intellectual property, improved pharmacokinetics |
| Bioisosteric Replacement | Methyl 6-[(cyclopentylamino)methyl]nicotinate | Introduce H-bond acceptor, alter polarity | Modulated target binding, improved solubility |
Alterations to the Amine Substituent (e.g., Primary, Secondary, Tertiary Amines, Diverse Cyclic Amines)
The secondary cyclopentylamino group is a key feature that significantly influences the compound's basicity (pKa) and its potential for hydrogen bonding and ionic interactions with biological targets. Varying this substituent can lead to profound changes in pharmacological activity.
Systematic exploration involves synthesizing analogues with different amine types:
Primary Amines: Replacing the cyclopentyl group with hydrogen (to give a -CH₂NH₂ moiety) would yield a primary amine. This would increase the number of hydrogen bond donors and significantly alter basicity.
Acyclic Secondary Amines: Substituting the cyclopentyl ring with various alkyl groups (e.g., methyl, isopropyl, tert-butyl) allows for a fine-tuning of steric bulk and lipophilicity around the nitrogen atom. mdpi.com
Tertiary Amines: Introducing a second substituent on the nitrogen (e.g., N-methyl-N-cyclopentyl) removes the hydrogen bond donating capacity, which can be critical for determining binding modes. nih.gov
Diverse Cyclic Amines: Replacing the cyclopentane (B165970) ring with other cyclic systems (e.g., cyclobutyl, cyclohexyl, piperidinyl, morpholinyl) can explore the optimal ring size and heteroatom content for target engagement. Studies on related scaffolds have shown that even subtle changes, like expanding from a cyclopentyl to a cyclohexyl ring, can impact inhibitory activity. mdpi.com
The synthesis of these derivatives can be achieved through reductive amination of the corresponding aldehyde with a diverse set of primary or secondary amines.
Table 3: Potential Modifications of the Amine Substituent and Their Rationale
| Amine Type | R' Group on Nitrogen | Rationale for Modification |
|---|---|---|
| Primary | H | Introduce H-bond donor, alter pKa |
| Secondary (Acyclic) | Isopropyl, tert-Butyl | Modulate steric hindrance and lipophilicity mdpi.com |
| Secondary (Cyclic) | Cyclohexyl, Adamantyl | Explore impact of ring size and steric bulk on binding pocket fit mdpi.com |
| Tertiary | Methyl, Ethyl (in addition to Cyclopentyl) | Remove H-bond donor capacity, increase basicity, alter binding interactions nih.gov |
Design and Synthesis of Prodrugs and Targeted Delivery Systems
A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. nih.gov The design of prodrugs for this compound would likely focus on its ester functionality to improve properties such as aqueous solubility for intravenous formulations or to achieve targeted delivery. wiley-vch.dee-bookshelf.de
One common strategy is to create highly water-soluble prodrugs by synthesizing phosphate (B84403) or amino acid esters. e-bookshelf.de For example, converting the parent carboxylic acid (after hydrolysis of the methyl ester) into a phosphate-containing promoiety could dramatically increase solubility. This prodrug would remain inactive until endogenous phosphatases cleave the phosphate group, releasing the active carboxylic acid in vivo.
Targeted delivery systems aim to concentrate a drug at its site of action, thereby increasing efficacy and reducing systemic toxicity. nih.gov This can be achieved by designing prodrugs that are selectively activated by enzymes that are overexpressed in target tissues, such as certain tumors. wiley.com For a compound like this compound, a prodrug could be designed by linking the parent molecule via its ester or amine functionality to a targeting moiety, such as a peptide that is a substrate for a transporter expressed on a specific cell type. nih.gov This approach ensures that the active drug is released preferentially at the desired location. The synthesis of such systems is complex, often involving multi-step processes to link the drug, a cleavable linker, and the targeting group.
Ix. Future Research Directions and Emerging Challenges
Development of Innovative and Sustainable Synthetic Pathways
The foundational step in the study of any new compound is the development of efficient and environmentally benign synthetic methods. Future research would need to focus on establishing reliable protocols for the synthesis of Methyl 4-[(cyclopentylamino)methyl]benzoate. A primary avenue of investigation would likely involve the reductive amination of methyl 4-formylbenzoate (B8722198) with cyclopentylamine. This approach is a well-established method for forming carbon-nitrogen bonds.
Further research in this area should aim to optimize reaction conditions to maximize yield and purity while minimizing waste. This could involve screening various reducing agents, solvents, and catalysts. A key challenge will be to develop a process that is scalable and adheres to the principles of green chemistry, potentially utilizing flow chemistry or biocatalytic methods to enhance sustainability.
A hypothetical comparison of potential synthetic routes is presented in Table 1.
Table 1: Hypothetical Synthetic Pathways for this compound
| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Reductive Amination | Methyl 4-formylbenzoate, Cyclopentylamine, Reducing Agent (e.g., NaBH4) | High potential for good yields, well-established methodology. | Requires careful control of reaction conditions to avoid side products. |
Comprehensive Mechanistic Characterization of Bioactivities and Material Interactions
Once a reliable synthetic route is established, a critical next step would be to investigate the compound's interactions with biological systems and materials. Initial in vitro screening against a panel of biological targets, such as enzymes and receptors, could provide the first clues to its potential bioactivities. Should any significant activity be identified, detailed mechanistic studies would be warranted. These studies would aim to elucidate the precise molecular interactions responsible for the observed effects, utilizing techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound bound to its target.
In the realm of material science, the compound's structure suggests potential for interaction with polymers or metal surfaces. The presence of both an ester and a secondary amine group could allow it to act as a linker or a surface modifier. Future research could explore its adsorption properties on various substrates and its potential to influence material properties such as adhesion or corrosion resistance.
Exploration of Undiscovered Biological Activities
The vastness of biological space means that a novel compound could possess unexpected therapeutic properties. A broad, unbiased screening approach could uncover previously unknown biological activities of this compound. High-throughput screening (HTS) campaigns against large libraries of cellular models and disease assays would be a powerful tool in this endeavor.
Phenotypic screening, which assesses the effect of a compound on cell morphology or function without a preconceived target, could also reveal novel activities. For example, its effects on cell proliferation, differentiation, or migration could point towards potential applications in oncology or regenerative medicine. Any hits from these screens would necessitate further investigation to identify the underlying mechanism of action.
Advanced Computational Design and Optimization of Novel Analogues
Computational chemistry offers a powerful toolkit for the rational design and optimization of new molecules. Should initial studies reveal promising, albeit modest, activity for this compound, computational methods could be employed to design analogues with improved properties. Techniques such as quantitative structure-activity relationship (QSAR) modeling could identify the key structural features contributing to its activity.
Molecular docking simulations could be used to predict how modifications to the cyclopentyl or benzoate (B1203000) moieties might enhance binding to a biological target. These in silico predictions would then guide the synthesis of a focused library of new compounds, streamlining the optimization process and reducing the reliance on extensive and costly experimental screening.
Integration into Multidisciplinary Research Platforms for Translational Applications
Ultimately, the goal of chemical research is often to translate fundamental discoveries into real-world applications. For this compound, this would involve integrating its study into multidisciplinary research platforms. Collaboration between synthetic chemists, biologists, material scientists, and clinicians would be essential to explore its full potential.
For instance, if the compound shows promise as a therapeutic agent, its development would require expertise in pharmacology, toxicology, and drug delivery. If its properties are more suited to material science, collaborations with engineers would be necessary to incorporate it into new devices or coatings. The creation of such collaborative frameworks will be crucial for overcoming the challenges of translational research and for realizing the potential of this and other unexplored chemical entities.
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes, receptors) .
- ADMET prediction : Employ SwissADME to estimate pharmacokinetics (e.g., logP, bioavailability) .
- QSAR modeling : Correlate substituent effects (e.g., cyclopentyl vs. cyclohexyl) with activity trends .
How do substituent modifications (e.g., replacing cyclopentyl with cyclohexyl) alter the compound’s physicochemical properties?
Advanced Research Question
Substituent size and conformation influence:
- Lipophilicity : Cyclohexyl increases logP by 0.3–0.5 units compared to cyclopentyl .
- Crystal packing : Larger substituents reduce hydrogen bond density, lowering melting points .
- Solubility : Cyclopentyl derivatives show 20–30% higher aqueous solubility due to reduced hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
